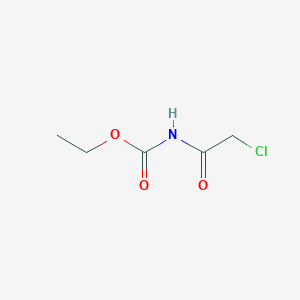

Ethyl (chloroacetyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXMEBGSGFRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283674 | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6092-47-3 | |

| Record name | 6092-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6092-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (chloroacetyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl (chloroacetyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. The primary synthetic pathway involves the N-chloroacetylation of ethyl carbamate. This document details the experimental protocol for this reaction, including reagent quantities, reaction conditions, and purification methods. Quantitative data, where available from analogous procedures, is presented for comparative purposes. Furthermore, this guide includes a visualization of the synthetic pathway and a logical workflow diagram to aid in experimental planning and execution.

Introduction

This compound, also known as N-chloroacetylurethane, is a bifunctional molecule incorporating both a carbamate and a chloroacetyl group. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The chloroacetyl moiety serves as an electrophilic site, susceptible to nucleophilic attack, while the carbamate group can participate in various chemical transformations. A reliable and well-characterized synthetic route to this compound is therefore of significant interest to the chemical and pharmaceutical research communities.

Core Synthesis Pathway: N-Chloroacetylation of Ethyl Carbamate

The most direct and widely utilized method for the synthesis of this compound is the N-acylation of ethyl carbamate with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the carbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A logical workflow for this synthesis is presented below:

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl carbamate (urethane)

-

Chloroacetyl chloride

-

Pyridine (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (nitrogen or argon) supply with manifold

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl carbamate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine (1.1 equivalents) dropwise with stirring.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

Specific yield and detailed characterization data for this compound are not available in the searched literature. However, based on analogous N-acylation reactions of carbamates, the following table provides expected ranges and types of data that should be collected.

| Parameter | Expected Value/Data Type |

| Yield | 60-85% (This is an estimate based on similar reactions and will depend on reaction scale and purification efficiency.) |

| Physical Appearance | White to off-white solid. |

| Melting Point | To be determined experimentally. |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the chloroacetyl methylene protons, and a broad singlet for the N-H proton. Chemical shifts to be determined. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the carbamate and chloroacetyl groups, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group. To be determined. |

| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks for N-H stretching (around 3200-3400), C=O stretching of the carbamate and amide (around 1680-1750), and C-Cl stretching (around 600-800). |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to the molecular weight of the product (165.57 g/mol ). |

Synthesis Pathway Visualization

The chemical transformation for the synthesis of this compound is depicted below.

Caption: Synthesis of this compound from ethyl carbamate.

Conclusion

This technical guide outlines a reliable and straightforward pathway for the synthesis of this compound. The provided experimental protocol, based on established chemical principles, offers a solid foundation for researchers to produce this valuable synthetic intermediate. While specific quantitative data for this exact compound is pending further experimental investigation, the information presented herein provides the necessary framework for its successful synthesis, purification, and characterization in a laboratory setting. Adherence to standard laboratory safety practices is paramount when handling the reagents and performing the procedures described.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (chloroacetyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (chloroacetyl)carbamate, with the CAS Number 6092-47-3, is an organic compound that merges the structural features of a carbamate ester and a reactive chloroacetyl group.[1][2] This unique combination suggests its potential as a versatile intermediate in organic synthesis and as a candidate for investigation in drug discovery and development. The carbamate moiety is a well-established functional group in numerous pharmaceuticals, contributing to metabolic stability and modulating biological activity.[3] Concurrently, the presence of the electrophilic chloroacetyl group introduces a reactive site capable of covalent interactions with biological macromolecules, a strategy often employed in the design of targeted enzyme inhibitors and other therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally related analogs, namely ethyl carbamate and ethyl chloroacetate, to offer a comparative and predictive context. Detailed hypothetical experimental protocols for its synthesis and characterization are also presented to facilitate further research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the following tables. It is important to note that where experimental data for the target compound is unavailable, predicted values or data from related compounds are provided for estimation purposes and are clearly indicated.

Table 1: General and Physical Properties of this compound and Related Compounds

| Property | This compound | Ethyl carbamate (Analog) | Ethyl chloroacetate (Analog) |

| CAS Number | 6092-47-3[1][2] | 51-79-6[6] | 105-39-5 |

| Molecular Formula | C5H8ClNO3[1][2] | C3H7NO2[6] | C4H7ClO2 |

| Molecular Weight | 165.58 g/mol [1][7] | 89.09 g/mol [6] | 122.55 g/mol |

| Physical Form | Solid[1] | Colorless crystals or white granular powder[6] | Clear, colorless liquid |

| Melting Point | Not available | 46-50 °C[6] | -26 °C |

| Boiling Point | Not available | 182-185 °C[6] | 143 °C |

| Solubility | Not available | Very soluble in water, benzene, and ether.[6] | Immiscible in water. |

Table 2: Spectroscopic Data of this compound (Predicted) and Related Compounds (Experimental)

| Spectroscopic Data | This compound (Predicted) | Ethyl carbamate (Experimental) | Ethyl chloroacetate (Experimental) |

| ¹H NMR (CDCl₃) | δ (ppm): 1.3 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 4.4 (s, 2H, -COCH₂Cl), 8.5 (br s, 1H, -NH-) | δ (ppm): 1.26 (t, 3H), 4.17 (q, 2H), 4.63 (s, 2H)[8] | δ (ppm): 1.31 (t, 3H), 4.25 (q, 2H), 4.06 (s, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14 (-CH₃), 45 (-COCH₂Cl), 63 (-OCH₂-), 155 (C=O, carbamate), 168 (C=O, acetyl) | δ (ppm): 14.7, 61.5, 156.8 | δ (ppm): 14.0, 41.0, 61.9, 167.1 |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1750 (C=O stretch, carbamate), ~1730 (C=O stretch, acetyl), ~1200 (C-O stretch), ~750 (C-Cl stretch) | 3430, 3300, 1725, 1615, 1380, 1095 | 1749 (C=O stretch)[9] |

| Mass Spectrometry (m/z) | Predicted fragments: [M]+• at 165/167, [M-C₂H₅O]+, [M-ClCH₂CO]+, [C₂H₅OCONH]+, [ClCH₂CO]+ | [M]+• at 89, 74, 62, 45, 44 | [M]+• at 122/124, 93, 77, 49 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved via the N-acylation of ethyl carbamate with chloroacetyl chloride. This method is a standard procedure for the formation of N-acyl carbamates.

Materials:

-

Ethyl carbamate

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbamate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The predicted chemical shifts are provided in Table 2.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the N-H, C=O (carbamate and acetyl), C-O, and C-Cl functional groups. Predicted wavenumbers are listed in Table 2.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of a chlorine atom should result in a characteristic M/M+2 isotope pattern.

-

Melting Point Analysis: The melting point of the purified solid product should be determined and can serve as an indicator of purity.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroacetyl group. The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack, making the compound a potential alkylating agent. This reactivity is a key feature that can be exploited in organic synthesis for the introduction of the ethyl carbamoylacetyl moiety.

In a biological context, the ability to alkylate nucleophilic residues (such as cysteine, histidine, or lysine) on proteins suggests that this compound could act as an irreversible enzyme inhibitor. The carbamate portion of the molecule can contribute to the binding affinity and selectivity for a particular biological target. Carbamate-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3] The incorporation of a reactive chloroacetyl group could enhance or modify these activities.

Given the lack of specific studies on this compound, its biological effects and potential signaling pathway interactions remain speculative. However, based on the known activities of related N-chloroacetyl compounds, it is plausible that it could target enzymes with a nucleophilic residue in their active site, leading to covalent modification and inhibition.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of this compound and a conceptual representation of its potential reactivity.

References

- 1. Ethyl (2-chloroacetyl)carbamate | 6092-47-3 [sigmaaldrich.com]

- 2. ETHYL N-(2-CHLOROACETYL)CARBAMATE | CAS 6092-47-3 [matrix-fine-chemicals.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some N-substituted indole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 6. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 7. 6092-47-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) [hmdb.ca]

- 9. chem.uoi.gr [chem.uoi.gr]

An In-Depth Technical Guide to the Mechanism of Action of Ethyl (chloroacetyl)carbamate in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (chloroacetyl)carbamate, also known as N-chloroacetylurethane, is a versatile bifunctional reagent in organic synthesis. Its reactivity is characterized by the electrophilic nature of both the chloroacetyl and the carbamate moieties. This guide elucidates the core mechanisms of action of this compound in key organic reactions, including N-alkylation and the synthesis of important heterocyclic scaffolds such as oxazolidinones and thiazolidinones. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound stems from its two reactive sites: the electrophilic carbon of the chloroacetyl group and the carbamate functionality. The primary mechanism of action in most organic reactions involves the chloroacetyl group, which acts as an excellent electrophile for a variety of nucleophiles.

The carbon atom alpha to the carbonyl group of the chloroacetyl moiety is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. The reaction typically proceeds via a standard SN2 mechanism, where the nucleophile displaces the chloride leaving group.

The carbamate portion of the molecule can also participate in reactions, often acting as a directing group or undergoing cyclization reactions after the initial N-alkylation.

N-Alkylation Reactions

A primary application of this compound is the N-alkylation of primary and secondary amines. This reaction is a straightforward and efficient method for introducing a carbamate-protected aminoethyl group onto a nitrogen-containing molecule.

General Mechanism of N-Alkylation

The reaction proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

Caption: General workflow for N-alkylation using this compound.

Experimental Protocol for N-Alkylation of an Aniline Derivative (Analogous Reaction)

The following protocol describes the reaction of a substituted aniline with chloroacetyl chloride, which is analogous to the reactivity of this compound.

Materials:

-

Substituted aniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dry Dichloromethane (DCM)

Procedure:

-

Dissolve the substituted aniline in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Heterocyclic Compounds

This compound is a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in many pharmaceutical agents.

Synthesis of Oxazolidin-2-ones

Oxazolidin-2-ones are a critical class of heterocycles found in several antibacterial agents, most notably Linezolid. The synthesis can be achieved through the reaction of an N-aryl carbamate with an epoxide, followed by intramolecular cyclization. While direct use of this compound is less common for this specific transformation, its carbamate precursors are key. A general strategy involves the reaction of an N-aryl carbamate with an electrophilic three-membered ring, like epichlorohydrin.

General Reaction Pathway:

Caption: General pathway for the synthesis of oxazolidin-2-ones from N-aryl carbamates.

Synthesis of Thiazoles and Thiazolidinones

The reaction of this compound with a source of sulfur and nitrogen, such as thiourea or a substituted thiourea, can lead to the formation of thiazole or thiazolidinone rings.

3.2.1. Hantzsch Thiazole Synthesis (Analogous)

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone (or a related electrophile like the chloroacetyl group in this compound) with a thioamide.

General Mechanism:

-

Nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the chloroacetyl group.

-

Intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon.

-

Dehydration to form the aromatic thiazole ring.

Caption: Mechanistic pathway for Hantzsch-type thiazole synthesis.

3.2.2. Experimental Protocol for Thiazole Synthesis (Analogous Reaction)

The following protocol describes the synthesis of a thiazole derivative from N-(chloroacetyl)-tetrahydrocarbazole and thiourea.[1]

Materials:

-

N-(chloroacetyl)-tetrahydrocarbazole (0.01 mol)

-

Thiourea (0.01 mol)

-

Ethanol

Procedure:

-

A mixture of N-(chloroacetyl)-tetrahydrocarbazole and thiourea in ethanol is refluxed for 5 hours.[1]

-

The product is filtered off and washed with a sodium carbonate solution.[1]

-

The crude product is then crystallized from ethanol.[1]

| Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) | Reference |

| N-(chloroacetyl)-tetrahydrocarbazole | Thiourea | Ethanol | 5 | N/A | [1] |

Application in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds, including anticonvulsants and anti-inflammatory agents. The carbamate moiety is a key structural feature in many approved drugs.

Synthesis of Anticonvulsant Agents

Carbamate derivatives are a known class of anticonvulsant drugs.[2] The synthesis of novel carbamate-containing compounds is an active area of research for the development of new antiepileptic drugs.[3][4] For instance, certain phenyl carbamate compounds have been investigated for their potential in treating epilepsy.[5]

Synthesis of Anti-inflammatory Agents

The carbamate functional group has been incorporated into molecules to develop new anti-inflammatory agents.[6][7][8] The synthesis often involves the reaction of a pharmacologically active core structure containing a nucleophilic handle with a carbamoylating agent.

Role in the Synthesis of Marketed Drugs

While direct, large-scale use of this compound in the final steps of major drug synthesis is not widely documented in publicly available literature, its structural motifs and the reactions it undergoes are fundamental to the synthesis of key intermediates for blockbuster drugs.

Linezolid: The synthesis of the antibacterial drug Linezolid involves the formation of an oxazolidinone ring, a reaction for which N-aryl carbamates are crucial precursors.[9][10] The general strategy often involves the reaction of a substituted aniline with an ethyl chloroformate to form the carbamate, which then undergoes cyclization.[1]

Rivaroxaban: The synthesis of the anticoagulant Rivaroxaban also features an oxazolidinone core. Several synthetic routes involve the cyclization of a carbamate intermediate.[11][12][13]

Quantitative Data Summary

The following table summarizes quantitative data for reactions analogous to those involving this compound. Specific data for this compound is limited in the reviewed literature.

| Reaction Type | Electrophile | Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Chloroacetyl chloride | Substituted Aniline | Triethylamine | DCM | 0 - RT | 2-4 | Good | [14] |

| Thiazole Synthesis | N-(chloroacetyl)-tetrahydrocarbazole | Thiourea | - | Ethanol | Reflux | 5 | N/A | [1] |

| Oxazolidinone Synthesis | Ethyl 4-bromo-3-fluorophenylcarbamate | (R)-epichlorohydrin | LiOH | N/A | RT | N/A | ~52% | [10][15] |

| Carbamate Synthesis | Ethyl chloroformate | 3-fluoro-4-morpholinyl aniline | Triethylamine | Dichloromethane | 0-5 | 3 | Good | [1] |

Conclusion

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile for N-alkylation and as a precursor for the construction of heterocyclic systems. Its mechanism of action is centered around the reactivity of the chloroacetyl group in SN2 reactions. The resulting products are often key intermediates in the synthesis of pharmaceutically active molecules, highlighting the importance of this compound in drug discovery and development. Further research into the specific applications and reaction optimizations for this compound will undoubtedly expand its utility in modern organic chemistry.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 3. US11654133B2 - Use of [(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate in combination therapy - Google Patents [patents.google.com]

- 4. US20180339963A1 - Anticonvulsant carbamate derivatives - Google Patents [patents.google.com]

- 5. US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy - Google Patents [patents.google.com]

- 6. epdf.pub [epdf.pub]

- 7. US6034096A - Compounds with anti-inflammatory and immunosuppressive activities - Google Patents [patents.google.com]

- 8. US6133473A - Synthesis of carbamate compounds - Google Patents [patents.google.com]

- 9. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectroscopic Data of Ethyl (chloroacetyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (chloroacetyl)carbamate (CAS No. 6092-47-3), a key reagent in synthetic organic chemistry. Due to the limited availability of published, consolidated spectroscopic data for this compound, this document serves as a critical resource by presenting predicted and analogous spectral information. This guide is intended to assist researchers in the identification and characterization of this molecule during its synthesis and application in various chemical processes.

Chemical Structure and Properties

-

IUPAC Name: Ethyl N-(2-chloroacetyl)carbamate

-

Synonyms: N-Chloroacetylurethane, Ethyl N-(chloroacetyl)carbamate

-

CAS Number: 6092-47-3

-

Molecular Formula: C₅H₈ClNO₃

-

Molecular Weight: 165.57 g/mol

-

Appearance: White to off-white crystalline powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.1 - 4.2 | Singlet | 2H | Cl-CH₂ -C(O) |

| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~8.5 - 9.5 | Broad Singlet | 1H | -NH- |

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C =O (amide) |

| ~150 - 155 | C =O (carbamate) |

| ~62 - 64 | -O-CH₂ -CH₃ |

| ~42 - 45 | Cl-CH₂ -C(O) |

| ~14 - 15 | -O-CH₂-CH₃ |

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1750 | Strong | C=O Stretch (carbamate) |

| ~1710 | Strong | C=O Stretch (amide) |

| ~1220 | Strong | C-O Stretch |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 165/167 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 120 | High | [M - CH₂Cl]⁺ |

| 92 | Moderate | [M - COOCH₂CH₃]⁺ |

| 77 | High | [ClCH₂CO]⁺ |

| 44 | Moderate | [C₂H₅O]⁺ |

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published, standard methodologies would be employed.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced into the instrument, and the resulting fragmentation pattern analyzed.

Visualization of Synthetic Pathway

This compound is often utilized as a reactant in the synthesis of various heterocyclic compounds. A common application is in the preparation of imidazo[1,2-b]pyridazine derivatives.

Caption: Synthetic pathway for an imidazo[1,2-b]pyridazine derivative.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized batch of this compound would follow a logical progression of spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted and analogous spectroscopic data for this compound. While awaiting the publication of definitive experimental spectra, the information presented herein offers valuable guidance for researchers working with this important synthetic reagent. The structured tables and visualized workflows are designed to facilitate a clear understanding of the expected spectroscopic characteristics and the process of its analytical confirmation.

The Bifunctional Nature of Ethyl (chloroacetyl)carbamate: A Versatile Building Block in Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl (chloroacetyl)carbamate, with the chemical formula C5H8ClNO3, is a bifunctional molecule poised as a valuable building block for organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of medicinal interest.[1] Its unique structure, incorporating both a reactive chloroacetyl group and a carbamate moiety, offers dual functionality for strategic chemical transformations. This guide elucidates the synthetic utility of this compound, providing insights into its reactivity, detailed experimental protocols for its application, and the potential biological significance of the resulting molecular entities.

Core Chemical Characteristics

This compound, also known by its IUPAC name N-chloroacetylurethane, possesses two key reactive sites that define its bifunctional nature.[1]

-

The Electrophilic Chloroacetyl Group: The α-chloro-substituted carbonyl functionality serves as a potent electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds, most notably in cyclization reactions.

-

The Carbamate Moiety: The ethyl carbamate group (-NHCOOEt) can act as a nucleophile through its nitrogen atom, particularly under basic conditions. This functionality can participate in intramolecular cyclization reactions. Furthermore, the carbamate group is a common structural motif in many therapeutic agents, contributing to their biological activity and pharmacokinetic properties.[2]

This inherent duality allows this compound to be a versatile precursor in the synthesis of various heterocyclic systems, including thiazoles and oxazolidinones, which are privileged structures in drug discovery.

Application in the Synthesis of 2-Ureidothiazole Derivatives

A prime application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3][4] In this reaction, the chloroacetyl group of this compound serves as the α-halocarbonyl component that reacts with a thioamide or thiourea derivative.

The proposed reaction involves the condensation of this compound with a substituted thiourea. The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole derivative. The carbamate group from the starting material is retained, resulting in a 2-ureido-substituted thiazole, a scaffold with known biological activities.[5][6]

Logical Workflow for 2-Ureidothiazole Synthesis

Caption: Proposed Hantzsch synthesis of 2-ureidothiazoles.

Experimental Protocol: Synthesis of 2-Ureido-4-arylthiazole Derivatives

The following is a representative experimental protocol for the synthesis of 2-ureidothiazole derivatives from this compound and a substituted thiourea, adapted from established Hantzsch thiazole synthesis procedures.[7]

Materials:

-

This compound

-

Substituted thiourea (e.g., phenylthiourea)

-

Ethanol

-

Sodium acetate

Procedure:

-

A mixture of this compound (1 equivalent) and the substituted thiourea (1 equivalent) is dissolved in absolute ethanol.

-

Anhydrous sodium acetate (1.2 equivalents) is added to the mixture to act as a base.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water to remove inorganic salts.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data (Representative)

The following table summarizes representative quantitative data for the synthesis of 2-ureidothiazole derivatives based on analogous reactions. Actual yields and melting points will vary depending on the specific substituted thiourea used.

| Product Class | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-Ureido-4-arylthiazole | This compound, Arylthiourea | Ethanol | 4-6 | 60-80 | 150-220 |

Application in the Synthesis of Oxazolidinone Derivatives

The bifunctional nature of this compound also lends itself to the synthesis of oxazolidinone rings through intramolecular cyclization. Oxazolidinones are a critical class of synthetic antibacterial agents, with linezolid being a prominent example.[8]

In this synthetic strategy, the nitrogen atom of the carbamate can act as an internal nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form a five-membered ring. This reaction is typically promoted by a non-nucleophilic base.

Logical Workflow for Oxazolidinone Synthesis

Caption: Intramolecular cyclization to form an oxazolidinone derivative.

Experimental Protocol: Synthesis of N-substituted Oxazolidin-2,4-dione

The following is a generalized experimental protocol for the intramolecular cyclization of this compound to form an oxazolidinone derivative, based on similar cyclization reactions of N-substituted carbamates.[1][9]

Materials:

-

This compound

-

Strong, non-nucleophilic base (e.g., Sodium Hydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, DMF)

Procedure:

-

To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative)

The following table presents expected quantitative data for the synthesis of an oxazolidinone derivative from this compound based on analogous intramolecular cyclization reactions.

| Product Class | Base | Solvent | Reaction Time (h) | Yield (%) |

| N-substituted Oxazolidin-2,4-dione | Sodium Hydride | THF | 12-24 | 50-70 |

Biological Significance of Derived Heterocycles

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.

-

Thiazole Derivatives: The thiazole ring is a core component of many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][10] The 2-ureido substitution pattern can further enhance these activities by providing additional hydrogen bonding interactions with biological targets.

-

Oxazolidinone Derivatives: As previously mentioned, oxazolidinones are a clinically important class of antibiotics.[8] The ability to synthesize novel oxazolidinone structures from readily available building blocks like this compound is of high value in the development of new antibacterial agents to combat drug-resistant pathogens.

Conclusion

This compound is a versatile and bifunctional building block with significant potential in synthetic and medicinal chemistry. Its ability to readily participate in well-established reactions like the Hantzsch thiazole synthesis and intramolecular cyclizations makes it a valuable precursor for the construction of biologically relevant heterocyclic compounds. The straightforward nature of these transformations, coupled with the importance of the resulting thiazole and oxazolidinone scaffolds, underscores the utility of this compound for researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and in different reaction settings is warranted to fully unlock its synthetic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcmas.com [ijcmas.com]

- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Some New Thiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide to Ethyl N-(2-chloroacetyl)carbamate (CAS 6092-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for ethyl N-(2-chloroacetyl)carbamate, a molecule of interest in synthetic chemistry and potential drug discovery applications.

Chemical Structure and Properties

Ethyl N-(2-chloroacetyl)carbamate, also known as N-Chloroacetyl urethane, is a dicarbonyl compound containing both a carbamate and a chloroacetamide functional group.[1][2][3] Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 6092-47-3 | [1][3][4][5][][7] |

| Molecular Formula | C5H8ClNO3 | [1][3][5][] |

| Molecular Weight | 165.57 g/mol | [1][3][] |

| IUPAC Name | ethyl N-(2-chloroacetyl)carbamate | [1] |

| Synonyms | N-Chloroacetyl urethane, N-2-Chloroacetylurethane | [1][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 126-131 °C | [1] |

| SMILES | CCOC(=O)NC(=O)CCl | [3] |

| InChI | InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for ethyl N-(2-chloroacetyl)carbamate.

General Experimental Considerations for Synthesis:

-

Reaction Conditions: The reaction would likely be performed at a controlled temperature, starting at 0°C and potentially warming to room temperature, to manage the exothermic nature of the acylation.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetone would be suitable to prevent hydrolysis of the acid chloride.[8]

-

Base: A tertiary amine base like triethylamine or pyridine is typically used to scavenge the hydrochloric acid formed during the reaction.[8]

Purification: Purification of the crude product would likely involve standard techniques such as recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent pairs for such compounds include ethanol/water or ethyl acetate/hexane.[9][10]

Recrystallization Workflow:

Caption: General workflow for purification by recrystallization.

-

Column Chromatography: For more rigorous purification, silica gel column chromatography could be employed, using a solvent system with an appropriate polarity, likely a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.

Analytical Characterization

Detailed experimental spectra for ethyl N-(2-chloroacetyl)carbamate are not available in the public domain. However, based on the analysis of structurally related compounds, the expected spectral characteristics can be predicted.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene group of the chloroacetyl moiety (a singlet), and the N-H proton (a broad singlet). The approximate chemical shifts can be estimated based on known values for similar fragments.

-

CH3 (ethyl): ~1.3 ppm (triplet)

-

CH2 (ethyl): ~4.2 ppm (quartet)

-

CH2 (chloroacetyl): ~4.3 ppm (singlet)

-

NH: Variable, likely a broad signal between 8-10 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the carbons of the ethyl group, and the methylene carbon of the chloroacetyl group.

-

CH3 (ethyl): ~14 ppm

-

CH2 (ethyl): ~62 ppm

-

CH2 (chloroacetyl): ~43 ppm

-

C=O (carbamate): ~156 ppm

-

C=O (amide): ~165 ppm

-

3.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp peak around 1730-1760 cm⁻¹. The presence of two carbonyl groups may lead to two distinct peaks or a broadened absorption in this region.

-

N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.

-

C-O Stretch (Carbamate): A strong peak in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

3.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 165 (for ³⁵Cl) and 167 (for ³⁷Cl) in an approximate 3:1 ratio would be expected. Common fragmentation patterns for carbamates and chloroacetamides would likely be observed.

Potential Fragmentation Pathway:

Caption: Plausible mass spectral fragmentation pathways.

Reactivity and Potential Applications

The bifunctional nature of ethyl N-(2-chloroacetyl)carbamate makes it a potentially useful intermediate in organic synthesis. The chloroacetyl group is a reactive electrophile, susceptible to nucleophilic substitution by a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse functionalities onto the molecule.

The carbamate moiety can act as a protecting group for amines or serve as a director for certain chemical transformations. Given that chloro-containing compounds and carbamates are prevalent in many pharmaceutically active molecules, ethyl N-(2-chloroacetyl)carbamate could be a valuable building block in the synthesis of novel compounds for biological screening.[11] For instance, the chloroacetyl group can be used to alkylate biological nucleophiles, a mechanism of action for some cytotoxic agents.

Safety Information

Ethyl N-(2-chloroacetyl)carbamate is classified as a hazardous substance.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled.H341: Suspected of causing genetic defects. |

| Precautionary Statements | P201, P202, P261, P264, P270, P271, P280, P302+P352, P304+P340, P308+P313, P310, P330, P361, P403+P233, P405, P501 |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl N-(2-chloroacetyl)carbamate is a readily characterizable organic compound with potential as a synthetic intermediate. While specific experimental protocols and comprehensive analytical data are currently limited in publicly accessible literature, its structure allows for the prediction of its chemical properties and reactivity. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in chemical and pharmaceutical research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. ETHYL N-(2-CHLOROACETYL)CARBAMATE | CAS 6092-47-3 [matrix-fine-chemicals.com]

- 4. N-CHLOROACETYL URETHANE | 6092-47-3 [chemicalbook.com]

- 5. N-2-Chloroacetylurethane/CAS:6092-47-3-HXCHEM [hxchem.net]

- 7. SDS of N-Chloroacetyl Urethane, Safety Data Sheets, CAS 6092-47-3 - chemBlink [chemblink.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) [hmdb.ca]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in Ethyl (chloroacetyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (chloroacetyl)carbamate, also known as N-Chloroacetylurethane, is a bifunctional reagent possessing significant potential in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a reactive chloroacetyl moiety attached to a carbamate group, renders it a valuable building block for the introduction of carboxamido-methyl functionalities and the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable reactivity of the chloroacetyl group in this compound. Emphasis is placed on its behavior as an electrophile in nucleophilic substitution reactions, with detailed experimental protocols and quantitative data from analogous systems presented to guide synthetic applications.

Introduction

This compound (CAS No. 6092-47-3) is an organic compound with the molecular formula C₅H₈ClNO₃. The molecule incorporates two key functional groups: an ethyl carbamate backbone and an N-linked chloroacetyl group. The primary determinant of its synthetic utility is the high reactivity of the chloroacetyl moiety. The presence of an electron-withdrawing carbonyl group and the inherent stability of the chloride leaving group make the α-carbon a potent electrophilic center, readily susceptible to attack by a wide range of nucleophiles.

This dual functionality allows chemists to employ this compound as a versatile alkylating agent for introducing an ethyl carbamate-protected glycine equivalent.[1] Furthermore, the carbamate and chloroacetyl groups can participate in tandem reactions, making it a strategic precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are prominent motifs in many pharmaceutical agents.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of ethyl carbamate (urethane) with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of ethyl carbamate attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3] A tertiary amine base, such as triethylamine or pyridine, is commonly used to scavenge the hydrochloric acid byproduct generated during the reaction.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity of the Chloroacetyl Group

The chloroacetyl group is a powerful electrophore. The carbon atom alpha to the carbonyl group is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effect of both the adjacent carbonyl group and the terminal chlorine atom. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion.

Caption: General SN2 mechanism for nucleophilic substitution on the chloroacetyl group.

This reactivity profile makes this compound an effective agent for the alkylation of various nucleophiles.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with chloroacetylating agents to form N-substituted glycine amide derivatives.[4] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF, in the presence of a mild inorganic base such as potassium carbonate (K₂CO₃) or an organic base like diisopropylethylamine (DIPEA) to neutralize the HCl formed.[5]

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiourea, are particularly effective in reacting with α-halo carbonyl compounds. The reaction of thiourea with reagents like this compound is a classic method for constructing the 2-aminothiazole ring system, a privileged scaffold in medicinal chemistry.[6][7] The reaction first proceeds via S-alkylation to form a thiouronium salt intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thiazole ring.

Reactions with Oxygen Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, can also displace the chloride atom, though they generally require stronger bases (e.g., sodium hydride, NaH) or phase-transfer catalysis to facilitate the reaction, as they are weaker nucleophiles than their nitrogen or sulfur counterparts.[5]

Quantitative Data on Reactivity

While specific kinetic and yield data for this compound are not widely published, extensive data exists for the structurally similar and commonly used reagent, ethyl chloroacetate . This data serves as an excellent proxy for predicting the reaction conditions and expected outcomes for this compound. The electronic effect of the N-linked ethyl carbamate group may slightly modulate the reactivity of the C-Cl bond, but the overall synthetic utility remains analogous.

Table 1: Representative Reactions of Ethyl Chloroacetate with Nucleophiles (Analogous System)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Primary/Secondary Amine | K₂CO₃ | Acetone | Reflux | Varies | N-Alkyl Glycine Ester | Moderate-Good | [4][5] |

| Primary/Secondary Amine | NaH | DMF / THF | 0 - RT | Varies | N-Alkyl Glycine Ester | Good-Excellent | [5] |

| Thiourea | (None) | Ethanol | Reflux | 3 | 2-Iminothiazolidin-4-one HCl | 79-82 (after hydrolysis) | [6] |

| 2-Mercaptopyrimidine | KOH | Ethanol | Reflux | 5 | S-Alkyl Thioether | Good | [8] |

| Phenol | K₂CO₃ / KI | Acetone | Reflux | Varies | O-Aryl Glycine Ester | Moderate |[5] |

Note: Yields are highly substrate-dependent. RT = Room Temperature.

Experimental Protocols (Adapted from Analogous Reactions)

The following protocols are adapted from established procedures for the closely related reagent, ethyl chloroacetate, and can serve as a starting point for reactions with this compound.

Protocol 1: General Procedure for N-Alkylation of an Amine

Adapted from discussions on reactions with ethyl chloroacetate.[4][5]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amine (1.0 equiv.), potassium carbonate (2.0 equiv.), and a suitable solvent (e.g., anhydrous acetone or acetonitrile, approx. 0.2 M).

-

Addition: Add this compound (1.1 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of a Thiazole Derivative with Thiourea

Adapted from the synthesis of pseudothiohydantoin using ethyl chloroacetate.[6]

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 equiv.) in 95% ethanol by heating to reflux.

-

Addition: Slowly add this compound (1.05 equiv.) to the refluxing solution over 15-20 minutes.

-

Reaction: Continue to reflux the mixture for an additional 3-4 hours. An intermediate salt may precipitate.

-

Work-up: Cool the reaction mixture to room temperature. If a solid has formed, filter the product by suction and wash with cold ethanol.

-

Isolation: The resulting intermediate can be further cyclized or purified. For cyclization to the thiazole, treatment with a base (e.g., sodium acetate in water) is typically required.

Applications in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an ideal starting material for constructing heterocyclic rings, which form the core of many pharmaceuticals. For example, its reaction with a 2-aminobenzophenone derivative could serve as a key step in the synthesis of 1,4-benzodiazepines, a class of drugs with anxiolytic, anticonvulsant, and sedative properties.[2][9]

Caption: Logical pathway for the synthesis of a 1,4-benzodiazepine scaffold.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its chloroacetyl group. It serves as an effective alkylating agent for a variety of nitrogen, sulfur, and oxygen nucleophiles. By leveraging the well-documented reactivity of analogous compounds like ethyl chloroacetate, researchers can confidently design synthetic routes for novel molecules. Its ability to participate in cyclization reactions further cements its role as a valuable precursor for constructing complex heterocyclic systems relevant to drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in synthesis and medicinal chemistry of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]

The Pivotal Role of Ethyl (chloroacetyl)carbamate in Modern Synthetic Chemistry: An In-depth Technical Guide

For Immediate Release

Ethyl (chloroacetyl)carbamate has emerged as a critical and versatile synthetic intermediate, particularly in the realm of pharmaceutical research and drug development. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the carbamate moiety, allows for the efficient construction of complex heterocyclic scaffolds that are central to many therapeutic agents. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Properties and Synthetic Utility

This compound, with the CAS Number 6092-47-3 and molecular formula C₅H₈ClNO₃, is a key building block for introducing a glycine-equivalent synthon in a protected form. The presence of the chloroacetyl group provides a reactive electrophilic site for nucleophilic substitution, while the ethyl carbamate functionality can act as a directing group or be further modified, making it a highly valuable tool for medicinal chemists.

Application in the Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A significant application of this compound is in the synthesis of imidazo[1,2-b]pyridazine derivatives, a class of compounds extensively investigated for their potential as kinase inhibitors in oncology.[1] The chloroacetyl group of this compound facilitates the crucial cyclization step to form the imidazole ring fused to the pyridazine core.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic step involving this compound in the preparation of a 6-iodoimidazo[1,2-b]pyridazine intermediate, a precursor for potent VEGFR2 kinase inhibitors.[1]

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield (%) |

| 3-Amino-6-iodopyridazine | This compound | Na₂HPO₄ | DMA | Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate | 75% |

Experimental Protocols

A detailed experimental protocol for the synthesis of Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate is provided below, based on established literature procedures.[1]

Synthesis of Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate

-

Materials:

-

3-Amino-6-iodopyridazine

-

This compound

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

N,N-Dimethylacetamide (DMA)

-

-

Procedure:

-

To a solution of 3-Amino-6-iodopyridazine in N,N-Dimethylacetamide (DMA), add this compound and disodium hydrogen phosphate (Na₂HPO₄).

-

Heat the reaction mixture at 100 °C for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then with a small amount of ethanol.

-

Dry the solid under vacuum to afford Ethyl (6-iodoimidazo[1,2-b]pyridazin-2-yl)carbamate.

-

-

Characterization: The structure of the resulting compound is typically confirmed by ¹H NMR and mass spectrometry.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key logical and experimental workflows in the utilization of this compound as a synthetic intermediate.

References

Ethyl (chloroacetyl)carbamate: An In-depth Technical Guide on its Predicted Solubility and Stability

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of Ethyl (chloroacetyl)carbamate (CAS No. 6092-47-3). This guide, therefore, provides an overview based on the general characteristics of the carbamate class of compounds, information on structurally related molecules, and standard methodologies for determining the requisite experimental data. All data presented for analogous compounds should be considered as estimations for this compound and must be verified experimentally.

Introduction

This compound is a chemical entity belonging to the N-acyl carbamate family. Its structure, featuring an ethyl carbamate backbone N-acylated with a chloroacetyl group, suggests a molecule with potential applications as a synthetic intermediate in pharmaceutical and agrochemical research. The presence of the reactive chloroacetyl group and the carbamate linkage dictates its chemical reactivity, solubility, and stability profile. This document aims to provide a comprehensive technical guide to the anticipated physicochemical properties of this compound and to outline the experimental protocols necessary for their determination.

Physicochemical Properties

Basic physicochemical information for this compound is available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 6092-47-3 | [1][2][3] |

| Molecular Formula | C₅H₈ClNO₃ | [1][2] |

| Molecular Weight | 165.57 g/mol | [2] |

| Physical Form | Solid | [3] |

| Hazard | Irritant | [1] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Predicted Solubility Profile

While specific solubility data for this compound is unavailable, a qualitative prediction can be made based on its structure and the properties of related compounds. The molecule possesses both polar (carbamate and chloroacetyl groups) and non-polar (ethyl group) characteristics, suggesting it will exhibit a range of solubilities in common organic solvents.

Table 3.1: Predicted Qualitative Solubility of this compound

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Sparingly Soluble to Insoluble | The presence of the polar carbamate group may afford some water solubility, but the overall non-polar character from the ethyl and chloroacetyl groups is likely to limit it. The related ethyl carbamate is very soluble in water[4]. |

| Methanol | 5.1 | Soluble | As a polar protic solvent, methanol is expected to effectively solvate the polar functionalities of the molecule. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent and should be a good solvent for this compound. |

| Acetone | 4.3 | Soluble | A polar aprotic solvent that should effectively dissolve the compound. |

| Dichloromethane | 3.1 | Soluble | A common solvent for a wide range of organic compounds; expected to be a good solvent. |

| Ethyl Acetate | 4.4 | Soluble | A moderately polar solvent that is likely to be effective. |

| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent, likely to be a poorer solvent than more polar options. |

| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent, not expected to dissolve the compound. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully extract an aliquot of the supernatant. To prevent precipitation, the aliquot should be immediately diluted with a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of this compound in the diluted aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound will be influenced by factors such as pH, temperature, and light. The presence of the ester-like carbamate linkage and the reactive chloroacetyl group are key determinants of its degradation pathways.

Hydrolytic Stability

Carbamates can undergo hydrolysis, and the rate is dependent on the pH of the solution and the substituents on the carbamate nitrogen and oxygen. N-acyl carbamates are a specific class, and their stability can vary. Generally, carbamates are more stable than their corresponding esters but can be susceptible to hydrolysis under acidic or basic conditions.

Predicted Degradation Pathways:

-

Hydrolysis of the Carbamate Bond: This would lead to the formation of chloroacetylamine, ethanol, and carbon dioxide.

-

Hydrolysis of the Chloroacetyl Group: This would result in the formation of a hydroxyacetyl derivative.

Table 4.1: Predicted Hydrolytic Stability of this compound

| Condition | Predicted Stability | Rationale |

| Acidic (pH < 4) | Moderately Stable to Unstable | Acid-catalyzed hydrolysis of the carbamate linkage is possible. Studies on N-acylated amino acid amides have shown instability under mild acidic conditions[7][8]. |

| Neutral (pH 6-8) | Relatively Stable | Carbamates generally exhibit their greatest stability in the neutral pH range. |

| Alkaline (pH > 9) | Unstable | Base-catalyzed hydrolysis of the carbamate bond is expected to be a significant degradation pathway. |

Experimental Protocol for Hydrolytic Stability Assessment

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7, 9, 12).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a small volume of the stock solution into each buffer to a final known concentration, ensuring the organic solvent content is low (e.g., <1%) to avoid affecting the pH.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching and Analysis: Quench any further reaction by adding a suitable solvent and/or adjusting the pH. Analyze the concentration of the remaining this compound using a validated HPLC method.

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Thermal Stability

The thermal stability of carbamates varies greatly depending on their structure. Thermal decomposition can occur through various mechanisms, including elimination reactions to form isocyanates and alcohols, or fragmentation. For instance, Ethyl N-methyl-N-phenylcarbamate decomposes in the gas phase between 329-380°C[9], while 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate decomposes at 165°C[10]. The presence of the chloroacetyl group may influence the decomposition temperature and products of this compound.

Experimental Protocol for Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for assessing thermal stability.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA or DSC sample pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The TGA will record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

DSC Analysis: Heat the sample under similar conditions in a DSC instrument. The DSC will measure the heat flow to or from the sample compared to a reference. This can identify melting points, phase transitions, and exothermic or endothermic decomposition events.

-

Analysis of Gaseous Products (Optional): Couple the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the gaseous products evolved during decomposition.

Analytical Methods for Quantification

Validated analytical methods are essential for both solubility and stability studies.

Table 5.1: Recommended Analytical Techniques

| Technique | Details |

| HPLC-UV | Column: C18 reverse-phase. Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a pH modifier like formic acid or trifluoroacetic acid. Detection: UV spectrophotometer at a wavelength of maximum absorbance for the carbamate chromophore. |

| GC-MS | Suitable for thermally stable and volatile compounds. Derivatization may be necessary to improve volatility and thermal stability. GC-MS offers high sensitivity and specificity, which is beneficial for identifying degradation products.[11][12][13] |

Conclusion

While direct experimental data for the solubility and stability of this compound is not currently available in the public domain, this guide provides a framework for its anticipated behavior based on the principles of physical organic chemistry and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to determine the precise quantitative data required for the development and handling of this compound. It is strongly recommended that these experimental investigations be conducted to establish a definitive solubility and stability profile for this compound.

References

- 1. 6092-47-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. ETHYL N-(2-CHLOROACETYL)CARBAMATE | CAS 6092-47-3 [matrix-fine-chemicals.com]

- 3. Ethyl (2-chloroacetyl)carbamate | 6092-47-3 [sigmaaldrich.com]

- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. figshare.com [figshare.com]

- 9. jircas.go.jp [jircas.go.jp]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 12. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ethyl carbamate in alcoholic beverages and soy sauce by gas chromatography with mass selective detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Ethyl (chloroacetyl)carbamate: An In-depth Guide